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Compound of Interest

Compound Name: PF-05105679

Cat. No.: B609953

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of
PF-05105679, a potent and selective antagonist of the Transient Receptor Potential Melastatin
8 (TRPMB8) ion channel. This document details its mechanism of action, in vitro and in vivo
pharmacology, pharmacokinetic profile, and the experimental methodologies used for its
characterization.

Introduction

PF-05105679 is a small molecule developed as a selective blocker of the TRPMS8 ion channel,
the primary sensor for cold temperatures in mammals.[1] TRPMS is implicated in various
physiological processes, including thermosensation and pain perception.[2] Consequently,
TRPMS8 antagonists like PF-05105679 have been investigated for their potential as analgesics,
particularly for cold-related pain conditions.[2][3] This guide synthesizes the available
preclinical and clinical data to provide a detailed pharmacological profile of this compound.

Mechanism of Action

PF-05105679 acts as a direct antagonist of the TRPM8 ion channel.[1] TRPM8 is a non-
selective cation channel that, upon activation by cold temperatures (<28°C) or chemical
agonists like menthol and icilin, allows the influx of cations such as Ca?* and Na* into sensory
neurons.[3][4] This influx leads to membrane depolarization and the generation of action
potentials, which are transmitted to the central nervous system and perceived as a cold
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sensation. By blocking the TRPM8 channel, PF-05105679 inhibits this cation influx, thereby

preventing the downstream signaling cascade responsible for the sensation of cold and cold-
induced pain.

Below is a diagram illustrating the signaling pathway of TRPM8 and the inhibitory action of PF-
05105679.
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Figure 1: TRPM8 Signaling Pathway and Inhibition by PF-05105679.
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Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological and

pharmacokinetic parameters of PF-05105679.

Table 1: In Vitro Potency and Selectivity

Parameter Species/System Value Reference
TRPMS IC50 Human 103 nM [5][6]
(Electrophysiology)
TRPM8 IC50 Human 181 nM [7118]
(FLIPR Assay)

>100-fold vs. TRPV1,

TRPAL, and a panel
Selectivity Various of other receptors, ion  [5][6]

channels, and

enzymes
Table 2: Preclinical Pharmacokinetics
. CL
Species Dose T1/2 (h) . Vss (L/kg) Reference
(mL/min/kg)
Rat 2 mg/kg (IV) 3.6 19.8 6.2 [519]
20 mg/kg
[51[9]
(PO)
0.2 mg/kg
Dog 3.9 31 7.4 [5][9]
(V)
20 mg/kg
[51[9]
(PO)

Table 3: In Vivo Efficacy

© 2025 BenchChem. All rights reserved.

4/10 Tech Support


https://www.benchchem.com/product/b609953?utm_src=pdf-body
https://www.researchgate.net/figure/Identified-signaling-pathways-involved-in-TRPM8-channel-regulation-1-Activation-of_fig1_346694273
https://www.medchemexpress.com/pf-05105679.html
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_TRPM8_Antagonists_AMG9678_vs_PF_05105679.pdf
https://www.chemicalprobes.org/pf-05105679
https://www.researchgate.net/figure/Identified-signaling-pathways-involved-in-TRPM8-channel-regulation-1-Activation-of_fig1_346694273
https://www.medchemexpress.com/pf-05105679.html
https://www.researchgate.net/figure/Identified-signaling-pathways-involved-in-TRPM8-channel-regulation-1-Activation-of_fig1_346694273
https://www.medchemexpress.com/pf-05105679.html?locale=es-ES
https://www.researchgate.net/figure/Identified-signaling-pathways-involved-in-TRPM8-channel-regulation-1-Activation-of_fig1_346694273
https://www.medchemexpress.com/pf-05105679.html?locale=es-ES
https://www.researchgate.net/figure/Identified-signaling-pathways-involved-in-TRPM8-channel-regulation-1-Activation-of_fig1_346694273
https://www.medchemexpress.com/pf-05105679.html?locale=es-ES
https://www.researchgate.net/figure/Identified-signaling-pathways-involved-in-TRPM8-channel-regulation-1-Activation-of_fig1_346694273
https://www.medchemexpress.com/pf-05105679.html?locale=es-ES
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Model Species Dose Effect Reference

Reverses cold-

Cold-induced )
) ) induced bladder
Bladder Guinea Pig IC50 = 200 nM ) [2][10]
N capacity
Contractility )
reduction
Efficacy in
_ reducing cold-
Cold Pressor 900 mg (single ) )
Human induced pain [3][10]
Test oral dose)

comparable to 20

mg oxycodone

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

The potency of PF-05105679 on human TRPMS8 channels was determined using single-cell
patch-clamp electrophysiology.[3]
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4 Electrophysiology (Patch-Clamp) Workflow

Cell Preparation:
HEK293 cells stably expressing
human TRPM8 are cultured.

Whole-Cell Patching:
Individual cells are patched with a
glass micropipette.

Agonist Application:
TRPM8 is activated by a cooling ramp
or application of a chemical agonist (e.g., menthol).

Antagonist Application:
Increasing concentrations of
PF-05105679 are applied.

Current Recording:
TRPM8-mediated currents are
recorded and measured.

Data Analysis:
Concentration-response curves are
generated to calculate the IC50 value.

\

Click to download full resolution via product page

Figure 2: Workflow for Electrophysiology (Patch-Clamp) Assay.
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A common high-throughput method to assess TRPM8 antagonism is the FLIPR calcium influx

assay.[7][11]

FLIPR Assay Workflow

HEK293 cells expressing TRPM8 are
plated in 96- or 384-well plates.

Cell Plating:

l

Cells are loaded with a
calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Dye Loading:

'

Compound Addition:
PF-05105679 is added at various

concentrations.

l

Agonist Addition:
A TRPMB8 agonist (e.g., menthol or icilin)
is added to stimulate calcium influx.

l

Fluorescence Reading:
Changes in intracellular calcium are measured
as changes in fluorescence intensity by the FLIPR instrument.

'

IC50 values are determined from the
inhibition of the agonist-induced calcium response.

Data Analysis:
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Figure 3: Workflow for FLIPR Calcium Influx Assay.

This model assesses the in vivo activity of PF-05105679 on a TRPM8-mediated physiological

response.[2][3]

Animal Model: Male guinea pigs.

Procedure: The bladder is catheterized, and intravesical pressure is monitored. The bladder
is filled with ice-cold water to induce TRPM8-mediated contractions.

Compound Administration: PF-05105679 is administered, and its effect on the frequency and
amplitude of bladder contractions is measured.

Endpoint: The concentration of PF-05105679 required to inhibit the cold-induced bladder
contractions by 50% (IC50) is determined.

This clinical model evaluates the analgesic efficacy of PF-05105679 in humans.[2][3]

Subjects: Healthy volunteers.

Procedure: Subjects immerse one hand in a cold-water bath (typically 0-4°C) for a defined
period. Pain intensity and tolerance are recorded.

Compound Administration: A single oral dose of PF-05105679 (e.g., 900 mg) or placebo is
administered prior to the test.

Endpoint: The primary endpoint is the change in pain perception or tolerance time compared
to baseline and placebo.

Clinical Experience and Observations

In a clinical study, a single 900 mg oral dose of PF-05105679 demonstrated analgesic efficacy

in the cold pressor test comparable to that of 20 mg oxycodone.[3] Importantly, at this

efficacious dose, PF-05105679 did not cause a significant change in core body temperature, a

potential concern with TRPM8 antagonists.[3][12] However, unexpected adverse events were

reported, including a non-tolerated hot sensation, primarily in the facial and upper body
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regions.[2][3] These adverse effects have limited the further clinical development of PF-
05105679.[3]

Conclusion

PF-05105679 is a potent and selective TRPMS8 antagonist with demonstrated efficacy in
preclinical and clinical models of cold-induced pain. Its pharmacological profile has been well-
characterized through a variety of in vitro and in vivo assays. While it showed promise as a
non-opioid analgesic, the emergence of undesirable on-target adverse effects in human trials
highlights the challenges in modulating the TRPM8 pathway for therapeutic benefit. The data
and methodologies presented in this guide provide a valuable resource for researchers in the
field of pain and ion channel drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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